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Abstract

NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC), has emerged as a potent
modulator of the tumor microenvironment (TME) by targeting the nuclear receptor NR4AL1 for
degradation. This technical guide provides an in-depth overview of the mechanism of action of
NR-V04 and its profound impact on various immune cell populations. Through the degradation
of NR4A1, NR-V04 orchestrates a shift in the TME from an immunosuppressive to an anti-
tumorigenic state, primarily by augmenting the populations of tumor-infiltrating B cells and
effector T cells while concurrently reducing myeloid-derived suppressor cells. This guide will
detail the experimental evidence, key signaling pathways, and methodologies utilized to
elucidate the immunomodulatory functions of NR-V04, offering valuable insights for
researchers and professionals in the field of cancer immunotherapy.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal
cells, and immune cells that plays a critical role in tumor progression and response to therapy.
A key challenge in cancer immunotherapy is overcoming the immunosuppressive nature of the
TME. The nuclear receptor NR4A1 has been identified as a crucial regulator in maintaining this
immunosuppressive state.[1][2] NR-V04, a PROTAC designed to specifically degrade NR4A1,
represents a novel therapeutic strategy to dismantle this immunosuppression and unleash a

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15603368?utm_src=pdf-interest
https://www.benchchem.com/product/b15603368?utm_src=pdf-body
https://www.benchchem.com/product/b15603368?utm_src=pdf-body
https://www.benchchem.com/product/b15603368?utm_src=pdf-body
https://www.benchchem.com/product/b15603368?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37609171/
https://aacrjournals.org/cancerres/article/84/6_Supplement/2469/741186/Abstract-2469-PROTAC-mediated-NR4A1-degradation-as
https://www.benchchem.com/product/b15603368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

potent anti-tumor immune response.[1] This document serves as a comprehensive resource on
the mechanisms by which NR-V04 modulates immune cell populations.

Mechanism of Action of NR-V04

NR-VO04 is a heterobifunctional molecule that induces the degradation of NR4A1.[1] It functions
by simultaneously binding to NR4A1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a
component of the cellular protein degradation machinery.[3][4] This proximity-induced ternary
complex formation leads to the polyubiquitination of NR4A1, marking it for degradation by the
proteasome.[3][5] The degradation of NR4AL1 is rapid, occurring within hours of treatment in
vitro, and is sustained for several days in vivo.[1] This targeted degradation effectively removes
a key transcriptional regulator that governs the function of multiple immune cell types within the
TME.[3][4]

Signaling Pathway

The degradation of NR4A1 by NR-V04 relieves the suppression of key signaling pathways in
immune cells, particularly the T cell receptor (TCR) and B cell receptor (BCR) signaling
pathways.[3][6] Gene set enrichment analysis has revealed an inverse correlation between
NR4A1 expression and the activity of these crucial immune signaling cascades.[3]
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Caption: Mechanism of NR-V04 and its impact on immune signaling.
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Modulation of Immune Cell Populations

Treatment with NR-V04 leads to a significant remodeling of the immune cell landscape within
the tumor microenvironment. The most prominent effects are observed in B cell, T cell, and
myeloid-derived suppressor cell populations.[3][7][8]

Induction of Tumor-Infiltrating B Cells (TI-B cells)

A key and unexpected finding of NR-V04 treatment is the substantial increase in tumor-
infiltrating B cells.[1][3] This effect is observed in multiple melanoma mouse models.[4] The
induced B cell population primarily consists of plasmablasts, which are known for their early
and rapid antibody responses.[3] Furthermore, NR-V04 treatment enhances the expression of
BCR isotypes IgD+IgM- and IgD+IgM+, suggesting a heightened B cell response to tumor
antigens.[3] The anti-tumor efficacy of NR-V04 is completely abrogated in B cell-deficient mice,
highlighting the critical role of these cells in the therapeutic response.[3]

Enhancement of T Cell Effector Functions

NR-V04 treatment also positively impacts T cell populations. Specifically, it leads to an increase
in effector memory CD8+ T cells (Tem) in both the spleen and tumors.[6] The degradation of
NR4Al in T cells is thought to reverse T cell exhaustion, a state of dysfunction commonly
observed in the TME.[4] Depletion of CD8+ T cells diminishes the therapeutic efficacy of NR-
V04, underscoring their contribution to the anti-tumor response.[4]

Reduction of Myeloid-Derived Suppressor Cells
(MDSCs)

In addition to promoting anti-tumor immune cells, NR-V04 also curtails immunosuppressive cell
populations. Treatment with NR-V04 results in a significant decrease in monocytic myeloid-
derived suppressor cells (m-MDSCSs) in both tumors and peripheral blood.[6][7] MDSCs are
potent suppressors of T cell and B cell function, and their reduction by NR-V04 likely
contributes to the overall enhancement of the anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the quantitative effects of NR-V04 on various immune cell
populations as determined by flow cytometry analysis in preclinical melanoma models.
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Table 1: Effect of NR-V04 on Tumor-Infiltrating B Cells in BL6F10 Melanoma Model

NR-V04 Treatment

Cell Population Vehicle Control (%) (%) Fold Change
0

B220+ cells 14.7 30.1 ~2.05

Plasmablasts Not specified Significantly Increased

IgD+IgM- Not specified Increased

IgD+IgM+ Not specified Increased

Data from flow cytometry analysis of tumors from B16F10 melanoma-bearing mice treated with
1.8 mg/kg NR-V04.[3]

Table 2: Effect of NR-V04 on Other Immune Cell Populations

Change with NR-V04

Cell Population Location
Treatment
Effector Memory CD8+ T cells
Spleen and Tumors Increased
(Tem)
Monocytic MDSCs (m-MDSCs)  Tumors and Blood Decreased

Qualitative changes observed in preclinical models following NR-V04 administration.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of NR-
V04's immmunomodulatory effects.

In Vivo Murine Tumor Studies and Immune Cell Analysis

Objective: To evaluate the in vivo anti-tumor efficacy of NR-V04 and its effect on immune cell
populations within the TME.

Protocol:
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e Tumor Cell Inoculation: Syngeneic mouse melanoma cells (e.g., B16F10 or Yumm1.7) are
subcutaneously injected into immunocompetent mice.

e Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

¢ NR-V04 Administration: Once tumors reach a specified size (e.g., 1 cm in diameter), mice
are treated with NR-V04 (e.g., 1.8 mg/kg via intraperitoneal injection) or vehicle control. A
typical dosing schedule involves two treatments on day 1 and day 4.[3][6]

o Tissue Collection: At a predetermined endpoint (e.g., day 7), tumors, spleens, and peripheral
blood are collected.[6]

» Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated
to generate single-cell suspensions. Spleens are mechanically dissociated, and red blood
cells are lysed.

o Flow Cytometry Staining: Single-cell suspensions are stained with a panel of fluorescently-
labeled antibodies specific for various immune cell surface markers (e.g., B220 for B cells,
CDS8 for T cells, CD11b and Ly6C for m-MDSCs).

o Flow Cytometry Analysis: Stained cells are analyzed using a flow cytometer to quantify the
percentages of different immune cell populations.

Experimental Workflow Diagram
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In Vivo Experimental Workflow for NR-V04 Immune Modulation Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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